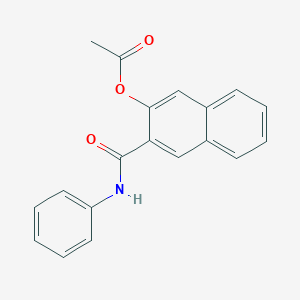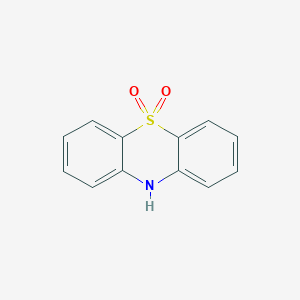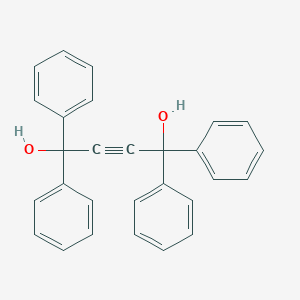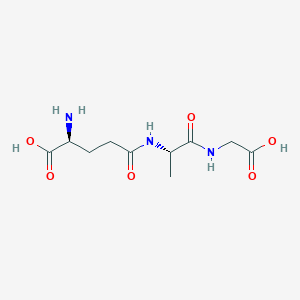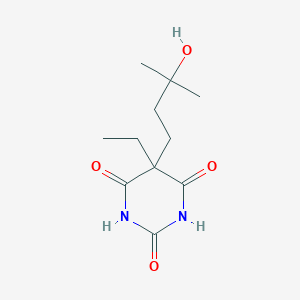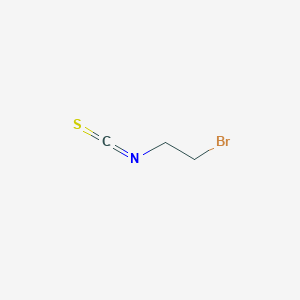
2-Bromoethyl isothiocyanate
Overview
Description
2-Bromoethyl isothiocyanate is an organic compound with the molecular formula C₃H₄BrNS and a molecular weight of 166.04 g/mol . It is characterized by the presence of a bromine atom, an ethyl group, and an isothiocyanate functional group. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
Isothiocyanates (itcs), a class of compounds to which 2-bromoethyl isothiocyanate belongs, are known to interact with a variety of cellular targets .
Mode of Action
Itcs are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome p450 enzymes, modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa b .
Biochemical Pathways
ITCs, including this compound, can affect various biochemical pathways. They are known to inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Result of Action
Itcs are known to have chemopreventive potential, with studies showing that they can modulate a large number of cancer-related targets or pathways .
Action Environment
Factors such as ph and the presence of certain cofactors can influence the formation of itcs from their precursors .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, a class of compounds to which 2-Bromoethyl isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-bromoethylamine hydrobromide with thiophosgene . The reaction typically proceeds under controlled conditions to ensure the formation of the desired isothiocyanate product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of thiophosgene and 2-bromoethylamine hydrobromide remains a standard approach, with modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a solvent such as dichloromethane or acetonitrile.
Major Products:
Thiourea Derivatives: Formed through the addition of nucleophiles to the isothiocyanate group.
Substituted Ethyl Derivatives: Resulting from the substitution of the bromine atom.
Scientific Research Applications
2-Bromoethyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate compound used in similar applications, but with a phenyl group instead of an ethyl group.
Methyl Isothiocyanate: A simpler isothiocyanate with a methyl group, used primarily in agricultural applications.
Uniqueness: 2-Bromoethyl isothiocyanate is unique due to the presence of both a bromine atom and an isothiocyanate group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both substitution and addition reactions makes it a valuable intermediate in organic chemistry.
Properties
IUPAC Name |
1-bromo-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrNS/c4-1-2-5-3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJVENMTWFTZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163947 | |
| Record name | 2-Bromoethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-41-6 | |
| Record name | 2-Bromoethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethyl-isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



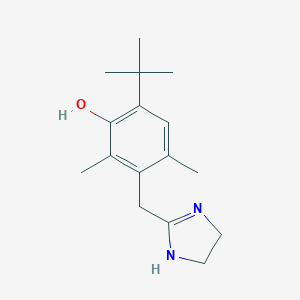
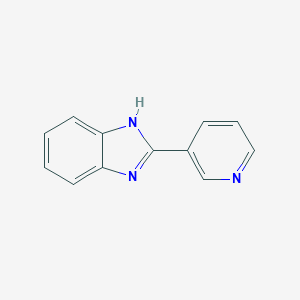
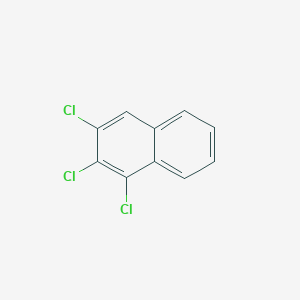
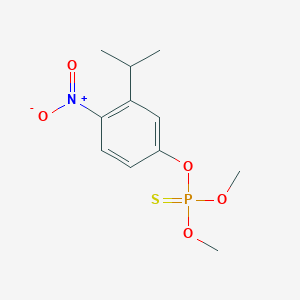
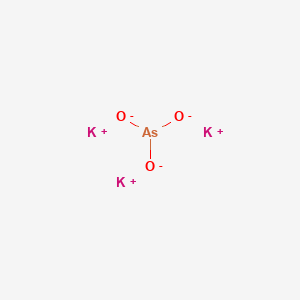
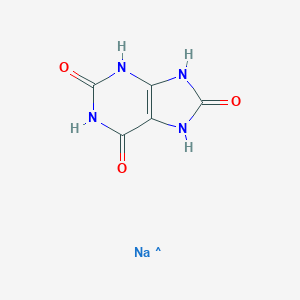
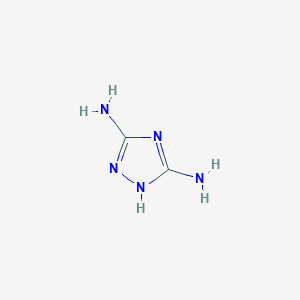
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
